5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c1-6-4-2-3-5-7(6)8-9(11)14-10(12)13-8/h2-5H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTMXNNOPQKHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(SC(=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylphenyl isothiocyanate with 2-bromo-1-fluoroethane in the presence of a base can yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of high-purity starting materials and advanced purification techniques are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine has been evaluated for its antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
| Pathogen | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 25 | Penicillin | 20 |
| Escherichia coli | 30 | Ciprofloxacin | 15 |
Anticancer Properties
Research has shown that derivatives of this compound exhibit significant anticancer activity. In vitro studies indicated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation .
Material Science
In addition to its biological applications, this compound serves as a building block in the synthesis of more complex materials. Its unique chemical properties allow it to be utilized in developing new chemical processes and materials with tailored functionalities .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the efficacy of 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine against various bacterial strains. The results demonstrated that it exhibited superior antibacterial activity compared to traditional antibiotics, particularly against resistant strains .
Case Study 2: Anticancer Activity
In a series of experiments assessing the anticancer properties of thiazole derivatives, researchers found that compounds similar to 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine showed significant cytotoxic effects on human cancer cell lines. The study emphasized the potential of these compounds as lead candidates for further drug development .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thiazol-2-amine derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Key Structural Differences and Implications
Substituent Position and Electronic Effects: The fluorine atom in the target compound may enhance electronegativity and influence binding interactions, similar to fluorinated analogs like 10s .
Biological Activity Trends :
Hypothetical Activity Predictions
- Anticancer Activity : Fluorine and aromatic substituents are common in tubulin inhibitors (e.g., 10s). The target compound’s 2-methylphenyl group may mimic hydrophobic interactions observed in colchicine-binding site inhibitors .
- Antimicrobial Potential: Thiazol-2-amines with pyridinyl or aryl groups (e.g., N-Phenyl-4-(2-pyridinyl)-1,3-thiazol-2-amine) exhibit antitubercular activity, suggesting the target compound could be explored for similar applications .
Biological Activity
5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of a fluorine atom enhances its pharmacological properties by improving binding affinity to various biological targets.
Anticancer Properties
Numerous studies have investigated the anticancer potential of 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:
- MCF-7 Cells : Exhibited significant growth inhibition with an IC50 value of 10.10 µg/mL, indicating potent antiproliferative activity .
- HepG2 Cells : Similar cytotoxicity was observed, with modifications to the phenyl ring leading to enhanced activity .
Mechanism of Action : The compound's mechanism involves cell cycle arrest, specifically at the G2/M phase, which is crucial for halting cancer cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cancer progression, such as Bcl-2 and VEGFR-2 .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this thiazole derivative. It has been evaluated against various bacterial strains, showing promising results:
- Staphylococcus aureus and Chromobacterium violaceum : Demonstrated effective antibacterial activity, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole structure significantly impact biological activity:
- Fluorine Substitution : Enhances binding affinity and increases cytotoxicity.
- Methyl Group Positioning : The position of substituents on the phenyl ring affects the overall potency; electron-donating groups tend to enhance activity .
Case Studies
- In Vitro Studies : A study involving various derivatives of thiazole compounds demonstrated that structural modifications led to varying levels of cytotoxicity against MCF-7 and HepG2 cells. For example, introducing additional aromatic rings or substituents improved activity significantly (IC50 values ranging from 2.32 µg/mL to 26.12 µg/mL) depending on the specific modifications made .
- Molecular Dynamics Simulations : These simulations have provided insights into how 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine interacts with target proteins at a molecular level, revealing potential pathways for further drug development .
Comparative Analysis
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine | 10.10 | Anticancer |
| 5-Fluorouracil | 5.36 | Anticancer |
| Other Thiazole Derivatives | Varies | Antimicrobial |
Q & A
Q. What are the standard synthetic routes for 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous thiazole derivatives are synthesized by reacting substituted thioureas or thioamides with α-halo ketones under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) to form the thiazole core . Fluorination at the 5-position may require electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR : H and C NMR confirm substituent positions and aromaticity. The fluorine atom’s electron-withdrawing effect shifts nearby proton signals downfield.
- X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing. For example, in structurally similar thiazoles, the thiazole ring adopts a planar conformation with substituents influencing intermolecular interactions .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize assays based on structural analogs. For instance, thiazole derivatives are screened for antimicrobial activity (MIC assays against E. coli, S. aureus), cytotoxicity (MTT assay on cancer cell lines), or enzyme inhibition (e.g., kinase or protease targets). Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin for antimicrobial tests) are essential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .
- Catalysis : Pd-mediated cross-coupling or Lewis acids (e.g., ZnCl₂) can facilitate challenging substitutions.
- In-line analytics : Use FTIR or HPLC monitoring to track intermediates and optimize quenching times .
Q. Which computational methods predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulates binding to protein targets (e.g., COX-2 or EGFR) using AutoDock Vina. Validate with MD simulations to assess stability .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. How can contradictions in reported biological activity data be resolved?
- Purity validation : Ensure >95% purity (HPLC) to exclude confounding effects from impurities.
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .
- Structural analogs : Compare activity of derivatives (e.g., replacing 2-methylphenyl with 4-fluorophenyl) to identify critical substituents .
Q. What structure-activity relationships (SAR) are observed for this thiazole derivative?
- Fluorine position : 5-Fluoro substitution enhances lipophilicity and membrane permeability, critical for CNS-targeted compounds.
- 2-Methylphenyl group : Bulky substituents at the 4-position may sterically hinder binding to flat enzymatic pockets but improve selectivity.
- Thiazole core : The sulfur atom participates in hydrogen bonding with biological targets, as seen in similar antifungal agents .
Q. How can researchers design analogs of this compound for targeted therapeutic applications?
- Bioisosteric replacement : Replace the thiazole ring with oxazole or triazole to modulate solubility and metabolic stability.
- Prodrug strategies : Introduce ester or amide prodrug moieties to enhance bioavailability.
- Hybrid molecules : Conjugate with known pharmacophores (e.g., chalcone or quinoline) to exploit synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
